molecular formula C15H22N2O3S B5973459 N-isobutyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide

N-isobutyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide

Cat. No. B5973459
M. Wt: 310.4 g/mol
InChI Key: HYZOXAZIOQLSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as GW 501516 or Cardarine and is classified as a selective androgen receptor modulator (SARM).

Mechanism of Action

N-isobutyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor is involved in the regulation of energy metabolism and can increase the use of fatty acids for energy production during exercise.
Biochemical and Physiological Effects:
N-isobutyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide has been shown to have several biochemical and physiological effects. This compound can increase the expression of genes involved in energy metabolism and can increase the use of fatty acids for energy production during exercise. Additionally, N-isobutyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide can improve insulin sensitivity and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using N-isobutyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide in lab experiments include its ability to improve endurance and athletic performance, as well as its potential to improve insulin sensitivity and reduce inflammation. However, the limitations of using this compound in lab experiments include the potential for adverse effects and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research involving N-isobutyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide. These include further studies on its mechanisms of action, as well as its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Additionally, research could focus on the development of safer and more effective compounds with similar mechanisms of action.

Synthesis Methods

The synthesis of N-isobutyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide involves several steps. The first step involves the reaction of 2-methyl-4-nitro-5-thiocyanatoaniline with isobutylamine to form the corresponding amine. This amine is then reacted with 2-chloroacetyl chloride to form the corresponding acetyl derivative. The final step involves the reaction of the acetyl derivative with methylsulfonyl chloride to form N-isobutyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide.

Scientific Research Applications

N-isobutyl-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide has been studied for its potential use in scientific research, particularly in the field of sports science. This compound has been shown to have a positive effect on endurance and can improve athletic performance.

properties

IUPAC Name

2-methyl-N-(2-methylpropyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-10(2)9-16-15(18)12-5-6-14-13(8-12)7-11(3)17(14)21(4,19)20/h5-6,8,10-11H,7,9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZOXAZIOQLSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-methylpropyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide

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